molecular formula C8H8BrFO B1520067 1-Bromo-2-ethoxy-4-fluorobenzene CAS No. 871717-61-2

1-Bromo-2-ethoxy-4-fluorobenzene

Cat. No. B1520067
Key on ui cas rn: 871717-61-2
M. Wt: 219.05 g/mol
InChI Key: MCLBVTBTDQSOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388177B2

Procedure details

To a stirred solution of 2-bromo-5-fluorophenol (5.0 g) in DMF (30 mL) was added potassium carbonate (10.8 g) and iodoethane (6.12 g). The mixture was stirred at room temperature for 16 h. The solvent was removed in vacuum. Water was added and the mixture was extracted with a mixture of ethyl acetate and hexane (3:1). The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum, to give 5.06 g of the title compound as a crude product, that was used for the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].I[CH2:17][CH3:18]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH2:17][CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
Quantity
10.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.12 g
Type
reactant
Smiles
ICC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with a mixture of ethyl acetate and hexane (3:1)
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.